molecular formula C9H10BrF B1488147 1-(2-Bromo-1-fluoroethyl)-3-methylbenzene CAS No. 242148-57-8

1-(2-Bromo-1-fluoroethyl)-3-methylbenzene

Cat. No.: B1488147
CAS No.: 242148-57-8
M. Wt: 217.08 g/mol
InChI Key: REKZNHQOKJUFOY-UHFFFAOYSA-N
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Description

1-(2-Bromo-1-fluoroethyl)-3-methylbenzene (CAS 242148-57-8) is a valuable small-molecule building block in organic synthesis and drug discovery research . This compound, with a molecular formula of C 9 H 10 BrF and a molecular weight of 217.08 g/mol, features a benzene ring substituted with a methyl group and a 2-bromo-1-fluoroethyl side chain . The presence of both bromine and fluorine atoms on the ethyl chain makes it a versatile and reactive intermediate. Researchers can utilize the bromo functionality for further cross-coupling reactions (e.g., Suzuki, Negishi) while the fluorine atom can be exploited to influence the molecule's electronic properties, metabolic stability, and bioavailability in the design of bioactive compounds. Compounds with similar (2-Bromo-1-fluoroethyl) motifs are known to require careful handling, often necessitating cold-chain transportation and storage under an inert atmosphere . As a key synthetic intermediate, this chemical is primarily used in the construction of more complex molecular architectures for pharmaceutical and agrochemical applications. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

1-(2-bromo-1-fluoroethyl)-3-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrF/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REKZNHQOKJUFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Bromo-1-fluoroethyl)-3-methylbenzene, also known as a bromo-fluoroalkyl derivative of toluene, has garnered attention in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article examines the biological activity of this compound, focusing on its interactions with biological systems, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C9H10BrF
  • Molecular Weight : 221.08 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of both bromine and fluorine atoms enhances its lipophilicity and potential for membrane permeability, facilitating its interaction with cellular components.

Antimicrobial Activity

Research indicates that halogenated compounds often exhibit antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains. The mechanism typically involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

Studies have suggested that certain halogenated aromatic compounds can induce apoptosis in cancer cells. In vitro assays have demonstrated that this compound may inhibit cell proliferation in specific cancer cell lines, although detailed studies are still required to elucidate the exact pathways involved.

Case Studies and Research Findings

Several studies have explored the biological implications of similar compounds:

  • Antibacterial Activity :
    • A study demonstrated that bromoalkyl derivatives possess significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds was reported as low as 50 µg/mL, indicating potent antibacterial properties .
  • Anticancer Activity :
    • In a comparative analysis, halogenated benzene derivatives were tested against various cancer cell lines. One study reported that a similar compound exhibited an IC50 value of approximately 30 µM against HeLa cells, suggesting promising anticancer activity .

Data Table: Biological Activity Summary

Activity TypeTest Organism/Cell LineObserved EffectReference
AntibacterialStaphylococcus aureusMIC = 50 µg/mL
AntibacterialEscherichia coliMIC = 60 µg/mL
AnticancerHeLa CellsIC50 = 30 µM
AnticancerA549 CellsIC50 = 40 µM

Comparison with Similar Compounds

Key Research Findings and Reactivity Trends

Substituent Effects on Reactivity: The presence of both bromo and fluoro groups in 1-(2-Bromo-1-fluoroethyl)-3-methylbenzene enhances its electrophilicity compared to mono-halogenated analogs like 1-(2-Bromoethyl)-3-methylbenzene. This facilitates nucleophilic substitutions (e.g., azide formation) under milder conditions . Dibrominated analogs (e.g., (Z)-1-(1,2-Dibromovinyl)-3-methylbenzene) exhibit distinct regioselectivity in cross-coupling reactions due to steric and electronic effects of the bromine atoms .

Fluorination vs. Bromination: Fluorinated derivatives (e.g., F10) demonstrate higher metabolic stability and bioavailability compared to brominated counterparts, making them valuable in medicinal chemistry .

Applications in Heterocycle Synthesis :

  • Azide-functionalized compounds (e.g., 1d) serve as precursors for Huisgen cycloaddition reactions, enabling rapid access to triazole-containing pharmaceuticals .
  • Chlorinated analogs (e.g., 1-(2-Chloro-2-methylpropyl)-3-methylbenzene) are intermediates in the synthesis of benzodiazepines and other heterocycles .

Preparation Methods

Experimental Conditions and Findings

  • A mixture of NBS and the alkene (e.g., styrene derivatives) in dichloromethane is treated with DMPU/HF at room temperature for 24 hours.
  • The reaction yields bromofluoro compounds as mixtures of regioisomers, which can be purified by silica gel chromatography.
  • Example: (2-bromo-1-fluoroethyl)benzene was obtained as a colorless oil with characteristic NMR signals confirming the structure.

This approach is advantageous for its mild conditions and efficient incorporation of both halogens in a single step.

Preparation via Diazonium Salt Intermediates

Another method involves the synthesis of 2-bromo-1-fluoro-3-methylbenzene as a key intermediate through diazotization of 2-bromo-3-methylaniline derivatives, followed by thermal decomposition of the diazonium salt.

Detailed Procedure

  • 2-Bromo-3-methylaniline is dissolved in water with concentrated hydrochloric acid and cooled to -10 to -5 °C.
  • Sodium nitrite solution is added dropwise to form the diazonium salt.
  • Addition of hexafluorophosphoric acid stabilizes the diazonium salt, which precipitates out and is isolated by filtration.
  • The dry diazonium salt is thermally decomposed under vacuum at 165-175 °C, yielding 2-bromo-1-fluoro-3-methylbenzene as a colorless oil with a 91% yield of the diazonium salt and subsequent product yields around 40-45%.

This method allows for selective fluorination on the aromatic ring adjacent to the bromine substituent.

Lithiation and Boronic Acid Intermediate Formation

Following halogenation, lithiation of 2-bromo-1-fluoro-3-methylbenzene at low temperature (-78 °C) with tert-butyllithium or n-butyllithium enables further functionalization:

  • Reaction with triisopropyl borate forms the corresponding boronic acid intermediate.
  • Controlled warming and acidic work-up provide 2-fluoro-6-methylphenylboronic acid in moderate yields (around 40-60% depending on conditions).
  • This intermediate is useful for Suzuki coupling or other cross-coupling reactions to diversify the aromatic substitution pattern.

Summary Table of Key Preparation Methods

Step Starting Material Reagents/Conditions Product Yield Notes
Halofluorination Alkene (e.g., styrene derivative) NBS, DMPU/HF, CH2Cl2, RT, 24 h 1-(2-Bromo-1-fluoroethyl)-benzene Moderate to good Single-step bromofluorination, regioisomeric mixtures possible
Diazotization 2-Bromo-3-methylaniline HCl, NaNO2, HPF6, -10 to -5 °C; thermal decomposition 165-175 °C vacuum 2-Bromo-1-fluoro-3-methylbenzene ~43% isolated Diazonium salt intermediate, high purity product
Lithiation/Borylation 2-Bromo-1-fluoro-3-methylbenzene n-BuLi or t-BuLi, triisopropyl borate, -78 °C to RT 2-Fluoro-6-methylphenylboronic acid 40-60% Useful for further cross-coupling functionalization

Research Findings and Analytical Data

  • NMR spectroscopy (¹H and ¹⁹F NMR) confirms the presence and position of bromine and fluorine substituents.
  • The bromofluoroethyl moiety shows characteristic coupling constants in ¹H NMR, indicating vicinal bromine-fluorine coupling.
  • Thermal stability of diazonium salts and controlled decomposition is critical for high yields.
  • Hydrogenation and reduction steps (e.g., Raney nickel catalyzed) can be used in related aromatic amine transformations but are less relevant for direct preparation of the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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